molecular formula C12H10N4O B1240434 5-Methyl-6-(4-pyridinyl)-2H-imidazo(4,5-b)pyridin-2-one CAS No. 152633-54-0

5-Methyl-6-(4-pyridinyl)-2H-imidazo(4,5-b)pyridin-2-one

Cat. No. B1240434
M. Wt: 226.23 g/mol
InChI Key: MQMTXZJPAGLGFF-UHFFFAOYSA-N
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Description

5-Methyl-6-(4-pyridinyl)-2H-imidazo(4,5-b)pyridin-2-one, also known as MPI-0479605, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the imidazo[4,5-b]pyridine family and has a molecular weight of 270.29 g/mol.

Scientific Research Applications

Chemical Modifications and Reactions

Nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives, including 5-Methyl-6-(4-pyridinyl)-2H-imidazo(4,5-b)pyridin-2-one, has been studied, demonstrating the formation of nitro and dinitro compounds through this process. This study contributes to the understanding of chemical reactions and modifications that these compounds can undergo (Smolyar et al., 2007).

Molecular Structure Analysis

Research on the vibrational spectra, X-ray, and molecular structure of imidazo[4,5-b]pyridine derivatives, including the analysis of 5-methyl variants, has been conducted using density functional theory and experimental techniques. This research is crucial for understanding the physical and chemical properties of these compounds (Lorenc et al., 2008).

Synthetic Pathways and Derivatives

Several studies focus on the synthesis of various derivatives of imidazo[4,5-b]pyridine, which include methods to prepare imidazo[4,5-b]pyridine-5-ones and exploration of their potential applications. These studies provide insights into novel synthetic routes and potential applications of these derivatives in various fields (Zaki et al., 2005); (Zaki & Proença, 2007).

Potential Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold, closely related to the compound , has been identified as a potential therapeutic agent due to its wide range of applications in medicinal chemistry. This includes research into anticancer, antimicrobial, and antiviral properties, providing a basis for further exploration of related compounds (Deep et al., 2016).

properties

IUPAC Name

5-methyl-6-pyridin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-7-9(8-2-4-13-5-3-8)6-10-11(14-7)16-12(17)15-10/h2-6H,1H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMTXZJPAGLGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1C3=CC=NC=C3)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165091
Record name Win 62005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-6-(4-pyridinyl)-2H-imidazo(4,5-b)pyridin-2-one

CAS RN

152633-54-0
Record name Win 62005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152633540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Win 62005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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